5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%
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Overview
Description
5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, referred to as 5-MPCA, is an organic compound commonly used in scientific research. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. 5-MPCA has a wide range of applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
5-MPCA has a wide range of applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 5-MPCA is used as a starting material for the synthesis of various compounds, such as 4-chloro-2-methylbenzoic acid and 4-bromo-2-methylbenzoic acid. In biochemistry, 5-MPCA is used as a substrate for the enzyme aminopeptidase P, which is involved in the metabolism of peptides and proteins. In pharmacology, 5-MPCA is used as an intermediate in the synthesis of various drugs, such as the anticonvulsant lamotrigine and the anti-anxiety drug buspirone.
Mechanism of Action
The mechanism of action of 5-MPCA is not well understood. However, it is known that 5-MPCA is a substrate for the enzyme aminopeptidase P, which is involved in the metabolism of peptides and proteins. It is thought that 5-MPCA may also act as an inhibitor of the enzyme, which could lead to an increase in the levels of peptides and proteins in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MPCA are not well understood. However, it is known that 5-MPCA is a substrate for the enzyme aminopeptidase P, which is involved in the metabolism of peptides and proteins. It is thought that 5-MPCA may also act as an inhibitor of the enzyme, which could lead to an increase in the levels of peptides and proteins in the body. Additionally, 5-MPCA has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-MPCA in laboratory experiments is that it is an inexpensive and readily available compound. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to using 5-MPCA in laboratory experiments. For example, it is insoluble in water, which can make it difficult to work with in some applications. Additionally, it has a low solubility in some organic solvents, which can also limit its use in some experiments.
Future Directions
Given the wide range of applications of 5-MPCA, there are many potential future directions for research. For example, further research could be conducted to better understand the biochemical and physiological effects of 5-MPCA. Additionally, research could be conducted to explore the potential therapeutic applications of 5-MPCA, such as its use as an inhibitor of the enzyme tyrosine hydroxylase. Additionally, research could be conducted to explore the potential of 5-MPCA as a starting material for the synthesis of other compounds. Finally, research could be conducted to explore the potential of 5-MPCA as a substrate for other enzymes involved in the metabolism of peptides and proteins.
Synthesis Methods
5-MPCA can be synthesized through a multi-step reaction. The first step involves the reaction of piperidine-1-carbonyl chloride with 4-bromobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces 4-(piperidine-1-carbonyl)benzaldehyde. The second step involves the reaction of 4-(piperidine-1-carbonyl)benzaldehyde with 5-methylbenzene-1,3-diol in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces 5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid.
properties
IUPAC Name |
5-methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14-5-10-17(18(13-14)20(23)24)15-6-8-16(9-7-15)19(22)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXKFLGNJRXOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692279 |
Source
|
Record name | 4-Methyl-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |
CAS RN |
1261901-61-4 |
Source
|
Record name | 4-Methyl-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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